molecular formula C14H20N2O2 B10972587 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B10972587
M. Wt: 248.32 g/mol
InChI Key: RBWALEGQMNRBQF-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2-ethoxyphenylpiperazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the ethanone group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethanoyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets in the body. It is believed to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives such as:

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanone
  • 1-[4-(2-Chlorophenyl)piperazin-1-yl]ethanone
  • 1-[4-(2-Fluorophenyl)piperazin-1-yl]ethanone

These compounds share similar structures but differ in their substituents, which can lead to variations in their biological activities and applications. The presence of the ethoxy group in this compound may confer unique properties compared to its analogs, making it a compound of interest for further research.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-3-18-14-7-5-4-6-13(14)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3

InChI Key

RBWALEGQMNRBQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C

Origin of Product

United States

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